molecular formula C17H16FN5O B2748639 6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2380170-15-8

6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2748639
CAS No.: 2380170-15-8
M. Wt: 325.347
InChI Key: GVOCQTGHVMAPRK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-12-8-9-19-17(21-12)20-10-11-23-16(24)7-6-15(22-23)13-2-4-14(18)5-3-13/h2-9H,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCQTGHVMAPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core and the introduction of the fluorophenyl and methylpyrimidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone core or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions could target the nitrogens in the pyridazinone or pyrimidine rings.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogenated compounds or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one
  • 6-(4-Bromophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one

Uniqueness

The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-2-{2-[(4-methylpyrimidin-2-yl)amino]ethyl}-2,3-dihydropyridazin-3-one may confer unique properties, such as increased metabolic stability and enhanced biological activity compared to its chlorinated or brominated analogs.

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